N-(4-methoxyphenethyl)-4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidine-1-carboxamide
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Overview
Description
N-(4-methoxyphenethyl)-4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C20H28N4O2S and its molecular weight is 388.53. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity
- Novel heterocyclic compounds derived from visnaginone and khellinone, including those related to the specified chemical structure, have been synthesized and demonstrated significant anti-inflammatory and analgesic activities. These compounds were found to act as cyclooxygenase-1/2 (COX-1/2) inhibitors, with some exhibiting high inhibitory activity on COX-2 selectivity, analgesic activity, and anti-inflammatory activity (A. Abu‐Hashem et al., 2020).
Antiprotozoal Agents
- Dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines have been synthesized and evaluated for their antiprotozoal properties. These compounds displayed strong DNA affinities and showed in vitro and in vivo activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum, indicating potential as antiprotozoal agents (M. Ismail et al., 2004).
Diagnostic and Therapeutic Research
- A study on mixed ligand fac-tricarbonyl complexes, involving compounds with imidazole-based structures similar to the specified chemical, explored the development of bioactive molecule labeling with potential diagnostic and therapeutic applications. This research provides insights into the versatile chemistry for attaching bioactive molecules to diagnostic and therapeutic agents (S. Mundwiler et al., 2004).
Antimycobacterial Activity
- Imidazo[1,2-a]pyridine-3-carboxamides (IPAs) were designed and synthesized, with some derivatives demonstrating considerable activity against drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis. This research highlights the potential of such compounds in the development of new antimycobacterial agents (Kai Lv et al., 2017).
Mechanism of Action
Target of action
Imidazole derivatives have been found to show a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . The specific targets of these compounds can vary widely depending on their structure and the conditions under which they are used.
Mode of action
The mode of action of imidazole derivatives can also vary widely. For example, some imidazole derivatives have been found to inhibit the growth of bacteria by interfering with the synthesis of bacterial cell walls .
Biochemical pathways
Imidazole derivatives can affect a variety of biochemical pathways. For example, some imidazole derivatives have been found to inhibit the synthesis of certain proteins, which can lead to the death of bacterial cells .
Pharmacokinetics
The pharmacokinetics of imidazole derivatives can vary widely depending on their structure and the conditions under which they are used. Some imidazole derivatives are highly soluble in water and other polar solvents, which can affect their absorption, distribution, metabolism, and excretion .
Result of action
The result of the action of imidazole derivatives can vary widely. For example, some imidazole derivatives have been found to inhibit the growth of bacteria, leading to their death .
Action environment
The action of imidazole derivatives can be influenced by a variety of environmental factors, including the presence of other substances, the pH of the environment, and the temperature .
Properties
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]-4-[(1-methylimidazol-2-yl)sulfanylmethyl]piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4O2S/c1-23-14-11-22-20(23)27-15-17-8-12-24(13-9-17)19(25)21-10-7-16-3-5-18(26-2)6-4-16/h3-6,11,14,17H,7-10,12-13,15H2,1-2H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVOQFQZRJLIUFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1SCC2CCN(CC2)C(=O)NCCC3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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